molecular formula C13H18O2 B3079703 Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- CAS No. 1073145-56-8

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy-

Cat. No.: B3079703
CAS No.: 1073145-56-8
M. Wt: 206.28 g/mol
InChI Key: ZOUJQQWUGBFCTR-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- is a substituted aromatic aldehyde featuring a tert-butyl group at the para-position (C4) and an ethoxy group at the ortho-position (C2). The tert-butyl group (1,1-dimethylethyl) is a bulky, electron-donating substituent, while the ethoxy group (-OCH2CH3) introduces steric and electronic effects that modulate reactivity and solubility.

Properties

IUPAC Name

4-tert-butyl-2-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-12-8-11(13(2,3)4)7-6-10(12)9-14/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUJQQWUGBFCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267320
Record name 4-(1,1-Dimethylethyl)-2-ethoxybenzaldehyde
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Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073145-56-8
Record name 4-(1,1-Dimethylethyl)-2-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073145-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-2-ethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- typically involves the Friedel-Crafts alkylation of benzaldehyde derivatives. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include multiple steps of purification, such as distillation and recrystallization, to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted benzaldehyde derivatives.

Scientific Research Applications

Applications in Pharmaceuticals

1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Benzaldehyde derivatives are crucial in the synthesis of various APIs. The compound can serve as a precursor in the synthesis of anti-inflammatory and analgesic drugs due to its ability to undergo nucleophilic substitution reactions. For example, it has been utilized in the synthesis of compounds that exhibit significant anti-cancer properties.

Case Study: Anti-Cancer Agents
A study demonstrated that benzaldehyde derivatives could be modified to enhance their activity against cancer cell lines. The introduction of the ethoxy group improved the lipophilicity of the compounds, leading to increased cellular uptake and efficacy against specific cancer types .

Applications in Fragrances

2. Fragrance Industry
Benzaldehyde derivatives are widely used in the fragrance industry due to their pleasant almond-like aroma. Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- can be employed as a fragrance component in perfumes and personal care products.

Data Table: Fragrance Components Derived from Benzaldehyde

Compound NameAroma ProfileUsage Concentration (%)
Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy-Almond-like scent0.5 - 5
Ethyl VanillinVanilla-like scent0.1 - 3
CoumarinSweet floral scent0.05 - 2

Applications in Agrochemicals

3. Pesticide Formulations
The compound can also be utilized in agrochemical formulations, particularly as a component in pesticide products. Its chemical properties allow for effective integration into formulations aimed at pest control.

Case Study: Insect Repellents
Research has shown that incorporating benzaldehyde derivatives into insect repellent formulations significantly enhances their effectiveness against common pests such as mosquitoes and flies . The ethoxy group contributes to the volatility and dispersal of the active ingredients.

Regulatory Considerations

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- is subject to regulatory scrutiny due to its potential environmental impacts and safety concerns. It is essential for manufacturers to comply with guidelines set forth by regulatory bodies such as the European Chemicals Agency (ECHA) and the Environmental Protection Agency (EPA).

Table: Regulatory Status Overview

Regulatory BodyStatusNotes
ECHARegisteredUnder REACH regulations
EPANot ListedRequires further assessment
FDAGenerally RecognizedAs safe for use in food flavoring

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehydes with Alkoxy Groups

  • Benzaldehyde, 4-ethoxy- (CAS 10031-82-0): Formula: C9H10O2; Molecular Weight: 150.17 g/mol. Lacks the tert-butyl group, resulting in lower molecular weight (150.17 vs. ~206.13 for the target compound). The ethoxy group at C4 enhances electron density at the para position, favoring electrophilic substitution at ortho/para positions.
  • Benzaldehyde, 4-methoxy- (CAS 13586-68-0) :

    • Formula : C8H8O2; Molecular Weight : 136.15 g/mol.
    • The smaller methoxy group (-OCH3) reduces steric effects compared to ethoxy. The target compound’s ethoxy group may improve lipophilicity, impacting solubility in organic solvents .

Substituted Benzaldehydes with Bulky Alkyl Groups

  • Benzaldehyde, 4-(1,1-dimethylethyl)- (CAS 939-97-9): Formula: C11H14O; Molecular Weight: 162.23 g/mol. Contains only the tert-butyl group at C3. The absence of the ethoxy group simplifies its reactivity profile, making it less polar and more suited for hydrophobic applications.
  • The altered substituent positions significantly affect electronic distribution. For example, the tert-butyl group at C3 may sterically shield the C4 position, altering reaction pathways compared to the target compound .

Functionalized Derivatives

  • Benzaldehyde,2-ethoxy-, 2-(1,1-dimethylethyl)hydrazone (CAS 389609-96-5) :
    • Formula : C13H20N2O; Molecular Weight : 220.31 g/mol.
    • A hydrazone derivative, this compound’s reactivity diverges sharply due to the hydrazone functional group (-NH-N=), enabling participation in condensation reactions. The target compound, lacking this group, is more reactive as a free aldehyde .

Physicochemical and Reactivity Comparisons

Property Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- Benzaldehyde, 4-ethoxy- Benzaldehyde, 4-(1,1-dimethylethyl)-
Molecular Weight ~206.13 g/mol (exact mass: 206.12665 ) 150.17 g/mol 162.23 g/mol
Substituent Effects - tert-butyl (steric hindrance)
- ethoxy (polarity)
- ethoxy (polarity) - tert-butyl (hydrophobicity)
Reactivity Aldehyde group activated by electron-donating substituents; tert-butyl may hinder electrophilic substitution at C4. High para reactivity due to ethoxy. Limited reactivity at C4 due to steric bulk.
Applications Intermediate for bioactive molecules (e.g., benzimidazoles ). Flavoring agent, solvent . Hydrophobic scaffolds in materials .

Biological Activity

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- is an aromatic compound with significant biological activities. This article examines its chemical properties, biological interactions, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy- is characterized by a benzene ring substituted with a tert-butyl group at the 4-position and an ethoxy group at the 2-position. This structure contributes to its unique chemical reactivity and biological properties.

Key Chemical Reactions

The compound undergoes several types of reactions:

  • Oxidation : Converts to carboxylic acids.
  • Reduction : Can be reduced to alcohols.
  • Electrophilic Substitution : Allows for the introduction of various functional groups onto the benzene ring.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit significant antimicrobial activity. A study evaluated the antibacterial effects of benzaldehyde against various bacteria, including Staphylococcus aureus and Bacillus anthracis. The minimum inhibitory concentrations (MIC) were reported as follows:

Bacterial StrainMIC (mM)MIC (µg/mL)
Staphylococcus aureus8.0850
Bacillus anthracis8.0850
Pantoea conspicua10.01060
Citrobacter youngae10.01060

The mechanism involves interaction with bacterial membranes leading to cell death through membrane disintegration and intracellular coagulation .

Antioxidant Activity

Benzaldehyde derivatives have shown potential antioxidant properties. The presence of phenolic hydroxyl groups enhances their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of developing therapeutic agents against oxidative stress-related diseases .

Toxicity and Safety Profile

While benzaldehyde exhibits beneficial biological activities, its toxicity profile must be considered. Studies have assessed its toxicity using model organisms such as Drosophila melanogaster, revealing that high concentrations can lead to adverse effects. The compound's safety assessment is crucial for its application in pharmaceuticals and consumer products .

The biological activity of benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy-, is attributed to its ability to act as an electrophile. It interacts with various enzymes and proteins within biological systems, potentially altering their functions. This interaction can lead to both beneficial effects (e.g., antimicrobial activity) and harmful effects (e.g., toxicity) depending on the concentration and context of exposure .

Case Studies

Several studies have explored the biological applications of benzaldehyde derivatives:

  • Antibiotic Modulation : Benzaldehyde has been shown to reduce the MIC of standard antibiotics against resistant bacterial strains, suggesting its potential as an adjuvant in antibiotic therapy .
  • Polymer Development : Research indicates that polymers derived from benzaldehyde exhibit bactericidal activity, enhancing their applications in materials science .

Q & A

Q. Stability Protocol

  • Temperature : Store at 2–8°C under argon to inhibit oxidation of the aldehyde group to carboxylic acid.
  • Light Sensitivity : Amber vials prevent photooxidation of the ethoxy moiety .
  • Moisture Control : Use molecular sieves in storage containers to avoid hydrate formation .

Degradation Data : The compound’s pKa (~8.95) suggests susceptibility to base-catalyzed decomposition; thus, neutral pH buffers are recommended for biological assays .

What strategies are used to evaluate its biological activity, and how are structure-activity relationships (SAR) analyzed?

Q. Basic Screening

  • Enzyme Inhibition : Assay against cytochrome P450 isoforms using fluorogenic substrates. IC50_{50} values are compared to analogs without the tert-butyl group .
  • Antimicrobial Activity : Disk diffusion assays (e.g., vs. E. coli) with zones of inhibition measured at 100 µg/mL .

Advanced SAR
Quantitative SAR (QSAR) models correlate logP (calculated as ~3.2) with membrane permeability. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances antimicrobial potency by 30% .

How can discrepancies in reported boiling points under reduced pressure be addressed?

Data Reconciliation
Reported boiling points vary due to pressure calibration differences. For example:

  • 419.2 K at 0.013 bar vs. 465.7 K at 0.019 bar .
    Use the Clausius-Clapeyron equation to extrapolate values:
ln(P2P1)=ΔHvapR(1T21T1)\ln\left(\frac{P_2}{P_1}\right) = -\frac{\Delta H_{vap}}{R} \left(\frac{1}{T_2} - \frac{1}{T_1}\right)

This resolves inconsistencies by standardizing to a reference pressure (e.g., 0.01 bar) .

What mechanistic considerations apply when using this compound as a precursor for macrocyclic ligands?

Advanced Synthesis
The aldehyde group undergoes [2 + 2] condensations with diamines (e.g., ethylenediamine) to form Schiff base macrocycles. Key factors:

  • Chelation Control : The tert-butyl group enforces a planar geometry, favoring tetrahedral coordination with Cu(II) .
  • Template Effects : Metal ions (e.g., Zn2+^{2+}) template cyclization, reducing entropic penalty. Yields improve from 35% (non-templated) to 60% (templated) .

Challenges : Steric hindrance limits ring size; 12-membered rings are more accessible than 18-membered .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy-
Reactant of Route 2
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Benzaldehyde, 4-(1,1-dimethylethyl)-2-ethoxy-

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